![molecular formula C11H11LiO2 B14389650 lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] CAS No. 89675-93-4](/img/structure/B14389650.png)
lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps. One common method begins with the preparation of 1,2-benzenedimethanol, which is then subjected to a series of reactions to form the spirocyclic structure. The key steps include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. Specific pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signaling pathways, such as those involving G-proteins and second messengers.
Gene Expression: The compound may influence the expression of specific genes by interacting with transcription factors.
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and are known for their biological activities.
Spirooxindoles: Another class of spirocyclic compounds with significant pharmaceutical applications.
Uniqueness
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its specific combination of a benzodioxepine ring and a cyclopropane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
89675-93-4 |
|---|---|
分子式 |
C11H11LiO2 |
分子量 |
182.2 g/mol |
IUPAC名 |
lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H11O2.Li/c1-2-4-10-8-13-11(5-6-11)12-7-9(10)3-1;/h1-5H,6-8H2;/q-1;+1 |
InChIキー |
PQJIFAOCPKHANA-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1[CH-]C12OCC3=CC=CC=C3CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


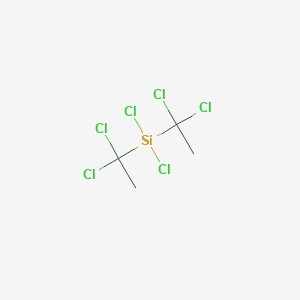
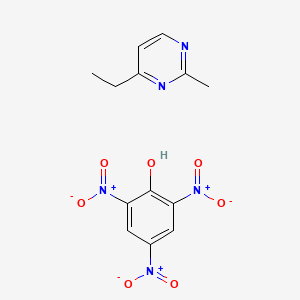
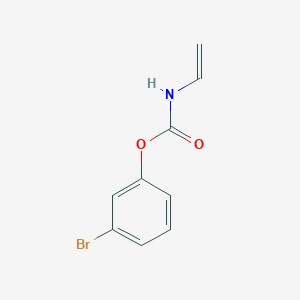
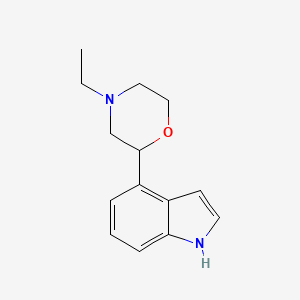
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
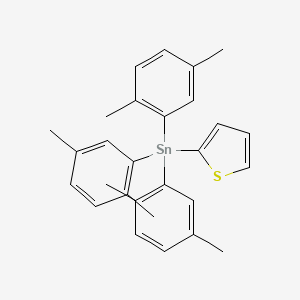
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
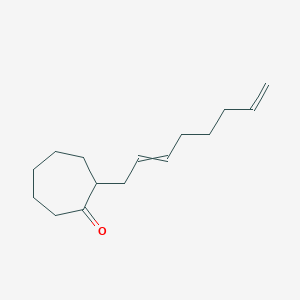
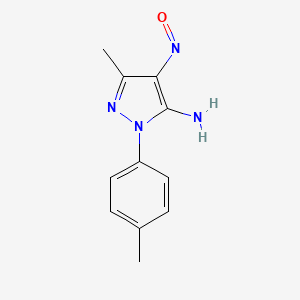
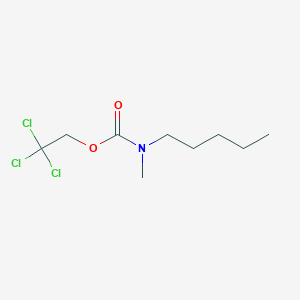
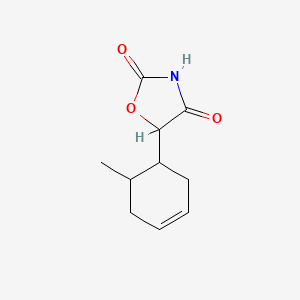
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

